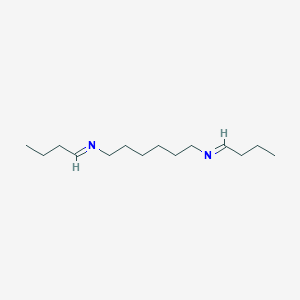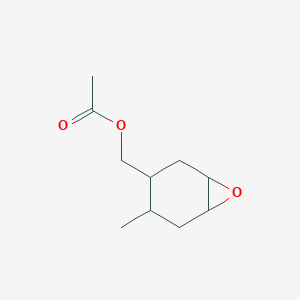
6-Methyl-3,4-epoxycyclohexylmethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3,4-epoxycyclohexylmethyl acetate, also known as MCHMA, is a chemical compound used in various industrial applications. This compound is widely used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. MCHMA is a clear, colorless liquid with a mild odor and is soluble in most organic solvents.
Mécanisme D'action
6-Methyl-3,4-epoxycyclohexylmethyl acetate works as a reactive diluent by lowering the viscosity of the epoxy resin, allowing it to flow more easily and evenly. This results in a more uniform coating or adhesive. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also acts as a plasticizer by increasing the flexibility and durability of polymer materials.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. However, studies have shown that 6-Methyl-3,4-epoxycyclohexylmethyl acetate is not mutagenic or genotoxic and does not cause significant toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-3,4-epoxycyclohexylmethyl acetate as a reactive diluent is that it reduces the amount of volatile organic compounds (VOCs) emitted during production. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also has a low viscosity, making it easy to handle and mix with other chemicals. However, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has a relatively low reactivity compared to other reactive diluents, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 6-Methyl-3,4-epoxycyclohexylmethyl acetate. One area of interest is the development of new applications for 6-Methyl-3,4-epoxycyclohexylmethyl acetate in the production of polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. Finally, efforts to improve the reactivity of 6-Methyl-3,4-epoxycyclohexylmethyl acetate could expand its use in various industrial applications.
Méthodes De Synthèse
6-Methyl-3,4-epoxycyclohexylmethyl acetate is synthesized by the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 6-Methyl-3,4-epoxycyclohexylmethyl acetate.
Applications De Recherche Scientifique
6-Methyl-3,4-epoxycyclohexylmethyl acetate has been extensively studied for its use in various industrial applications. It is commonly used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. 6-Methyl-3,4-epoxycyclohexylmethyl acetate has also been studied for its potential use as a plasticizer in polymer materials. Additionally, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has been investigated as a potential alternative to bisphenol A (BPA) in the production of polycarbonate plastics.
Propriétés
Numéro CAS |
106-85-4 |
|---|---|
Nom du produit |
6-Methyl-3,4-epoxycyclohexylmethyl acetate |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-6-3-9-10(13-9)4-8(6)5-12-7(2)11/h6,8-10H,3-5H2,1-2H3 |
Clé InChI |
OOLNWDDAWUWWTK-UHFFFAOYSA-N |
SMILES |
CC1CC2C(O2)CC1COC(=O)C |
SMILES canonique |
CC1CC2C(O2)CC1COC(=O)C |
Synonymes |
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-methanol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



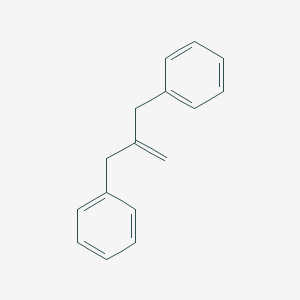
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)
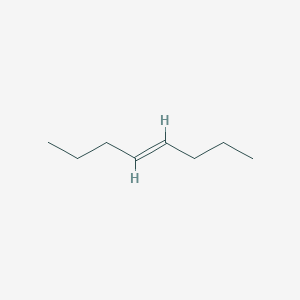
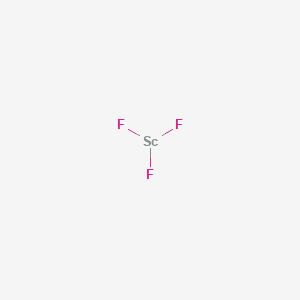

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)
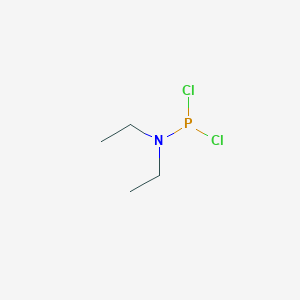
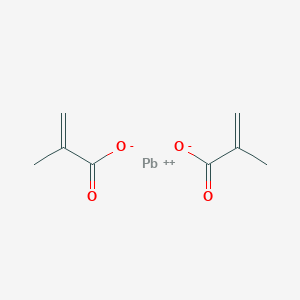
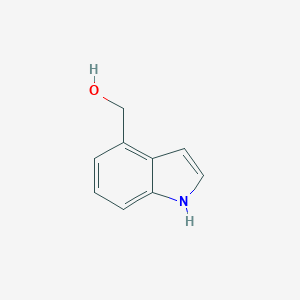
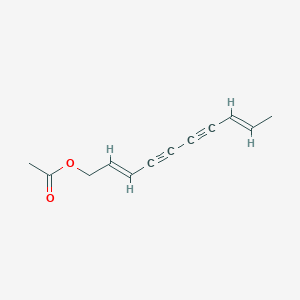
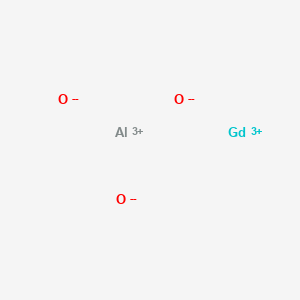
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
